

Cytochalasin J: A Fungal Metabolite Targeting the Cytoskeleton

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cytochalasin J*

Cat. No.: B1669933

[Get Quote](#)

An In-depth Technical Guide on its Natural Sources, Isolation, and Biological Activity

Introduction

Cytochalasin J is a member of the cytochalasan family, a diverse group of fungal secondary metabolites known for their potent biological activities. These compounds are characterized by a highly substituted perhydroisoindol-1-one core fused to a macrocyclic ring. **Cytochalasin J**, like its congeners, has garnered significant interest from the scientific community due to its ability to interact with the cellular cytoskeleton, primarily by disrupting actin polymerization. This property makes it a valuable tool in cell biology research and a potential lead compound in drug discovery. This technical guide provides a comprehensive overview of the natural sources of **Cytochalasin J**, detailed methodologies for its isolation and purification, and an exploration of its mechanism of action.

Natural Sources of Cytochalasin J

Cytochalasin J is produced by various species of endophytic fungi, which live symbiotically within the tissues of plants. Documented fungal producers of **Cytochalasin J** include:

- *Diaporthe cf. ueckeri*: An endophytic fungus from which **Cytochalasin J** has been isolated. [\[1\]\[2\]](#)
- *Phomopsis* sp.: Several species within this genus are known to produce a variety of cytochalasans, including **Cytochalasin J**. [\[3\]\[4\]\[5\]\[6\]\[7\]\[8\]](#)

- *Diaporthe miricidae*: This species has been shown to produce Cytochalasin H and J.^[9]

These fungi are typically isolated from various plant tissues and cultured in the laboratory to induce the production of secondary metabolites like **Cytochalasin J**.

Isolation and Purification of Cytochalasin J

The isolation of **Cytochalasin J** from fungal cultures is a multi-step process involving fermentation, extraction, and chromatography. The following is a generalized protocol based on methodologies reported for the isolation of cytochalasins from endophytic fungi.

Experimental Protocol: Isolation of Cytochalasin J

1. Fungal Fermentation:

- **Organism:** *Phomopsis* sp. or *Diaporthe* cf. *ueckeri*.
- **Culture Medium:** Solid-state fermentation is commonly employed. Potato Dextrose Agar (PDA) or rice medium are suitable substrates.
- **Procedure:**
 - Inoculate the solid medium with a mycelial culture of the fungus.
 - Incubate the culture at room temperature (approximately 25°C) in the dark for 2-4 weeks, or until sufficient fungal growth and metabolite production have occurred.

2. Extraction:

- **Solvent:** Ethyl acetate is a commonly used solvent for extracting cytochalasins.
- **Procedure:**
 - Following incubation, the fungal biomass and the solid medium are macerated and extracted exhaustively with ethyl acetate.
 - The organic solvent is then filtered to remove solid materials.

- The ethyl acetate extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Chromatographic Purification:

- Initial Fractionation (Column Chromatography):

- The crude extract is subjected to column chromatography on silica gel.
- A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone).
- Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar TLC profiles are pooled.

- Further Purification (Reversed-Phase Chromatography):

- Fractions enriched with **Cytochalasin J** are further purified using reversed-phase column chromatography (e.g., C18 silica gel).
- A gradient of methanol and water is typically used for elution.

- Final Purification (High-Performance Liquid Chromatography - HPLC):

- The final purification is achieved by preparative or semi-preparative HPLC on a C18 column.
- An isocratic or gradient elution with a mobile phase consisting of acetonitrile and water or methanol and water is used to obtain pure **Cytochalasin J**.
- The purity of the isolated compound is confirmed by analytical HPLC and spectroscopic methods.

Diagram of the general experimental workflow for the isolation of **Cytochalasin J**:



[Click to download full resolution via product page](#)

General workflow for the isolation and purification of **Cytochalasin J**.

Quantitative Data and Spectroscopic Characterization

While specific yields can vary significantly depending on the fungal strain and culture conditions, the following table summarizes the key characterization data for **Cytochalasin J**.

Parameter	Data	Reference
Molecular Formula	$C_{28}H_{37}NO_4$	[5]
Molecular Weight	451.6 g/mol	[5]
Appearance	Lyophilisate	[5]
Solubility	Soluble in DMF, DMSO, Ethanol, Methanol	[5]
HRESIMS	m/z $[M+H]^+$, $[M+Na]^+$	[2][3][10]
1H NMR	Characteristic signals for the isoindolone core and macrocyclic ring	[3][10]
^{13}C NMR	Characteristic signals for the isoindolone core and macrocyclic ring	[3][10]
2D NMR (COSY, HMBC, NOESY)	Used for complete structure elucidation and stereochemical assignment	[3][10]

Biological Activity and Mechanism of Action

The primary biological activity of **Cytochalasin J**, and cytochalasins in general, is the disruption of the actin cytoskeleton.

Inhibition of Actin Polymerization

Actin is a globular protein that polymerizes to form filamentous actin (F-actin), a key component of the cytoskeleton involved in cell motility, division, and maintenance of cell shape.

Cytochalasins bind to the barbed (plus) end of actin filaments, which is the fast-growing end. This binding event physically blocks the addition of new actin monomers, thereby inhibiting filament elongation.^{[11][12][13]} This disruption of actin dynamics leads to various cellular effects, including changes in cell morphology, inhibition of cell migration, and disruption of cytokinesis.

Diagram of the signaling pathway illustrating the effect of **Cytochalasin J** on actin polymerization:

Mechanism of action of **Cytochalasin J** on actin polymerization.

Other Biological Activities

Beyond its effects on actin, **Cytochalasin J** has been reported to exhibit other biological activities. For instance, it can significantly alter mitotic spindle microtubule organization and kinetochore structure.^[5] Additionally, like the related Cytochalasin H, it has been shown to suppress the production of reactive oxygen species in stimulated human neutrophils.^[5] Some studies have also investigated the antibacterial and cytotoxic properties of **Cytochalasin J** against various pathogens and cancer cell lines.^[7]

Conclusion

Cytochalasin J is a fascinating fungal metabolite with potent effects on fundamental cellular processes. Its isolation from endophytic fungi provides a renewable source for this valuable research tool. The detailed understanding of its isolation and mechanism of action, particularly its inhibitory effect on actin polymerization, solidifies its importance in cell biology and provides a foundation for its potential development as a therapeutic agent. Further research into the

diverse biological activities of **Cytochalasin J** and its derivatives may unveil new applications in medicine and biotechnology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Unreported cytochalasins from an acid-mediated transformation of cytochalasin J isolated from *Diaporthe cf. ueckeri* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytochalasins from the Endophytic Fungus *Phomopsis* sp. shj2 and Their Antimigratory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentacyclic Cytochalasins and Their Derivatives from the Endophytic Fungus *Phomopsis* sp. xz-18 | MDPI [mdpi.com]
- 5. caymanchem.com [caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antifungal activities of cytochalasins produced by *Diaporthe miriciae*, an endophytic fungus associated with tropical medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pentacyclic Cytochalasins and Their Derivatives from the Endophytic Fungus *Phomopsis* sp. xz-18 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and migrastatic activity of cytochalasin analogues lacking a macrocyclic moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The effects of cytochalasins on actin polymerization and actin ATPase provide insights into the mechanism of polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cytochalasin J: A Fungal Metabolite Targeting the Cytoskeleton]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1669933#natural-sources-and-isolation-of-cytochalasin-j>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com